molecular formula C16H14N4O2 B1680040 Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- CAS No. 530112-00-6

Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis-

Cat. No.: B1680040
CAS No.: 530112-00-6
M. Wt: 294.31 g/mol
InChI Key: GYNDFOLSPPBBIK-UHFFFAOYSA-N
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Description

Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- is a nitrogen-containing aromatic compound characterized by a central pyridazine ring linked via diimino groups to two phenolic moieties. The pyridazine core is a six-membered heterocycle with two adjacent nitrogen atoms, which enhances its ability to participate in hydrogen bonding and metal coordination. The phenolic groups contribute acidity and redox activity, making the compound versatile for functionalization and reactivity studies .

Properties

IUPAC Name

3-[[6-(3-hydroxyanilino)pyridazin-3-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-13-5-1-3-11(9-13)17-15-7-8-16(20-19-15)18-12-4-2-6-14(22)10-12/h1-10,21-22H,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNDFOLSPPBBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NN=C(C=C2)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432345
Record name Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530112-00-6
Record name Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- (CAS No. 530112-00-6), is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C16H14N4O2
  • Molecular Weight : 294.31 g/mol
  • Structural Characteristics : The compound consists of a phenolic core with two pyridazine moieties linked by imino groups, which contribute to its biological activity.

The biological activity of Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant scavenging of ROS
Enzyme InhibitionPotential inhibition of metabolic enzymes
CytotoxicityInduced apoptosis in cancer cell lines
AntimicrobialExhibited activity against certain pathogens

Case Studies

  • Antioxidant Effects : In vitro studies demonstrated that Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- effectively reduced oxidative stress markers in human cell lines. The compound's ability to scavenge free radicals was measured using the DPPH assay.
  • Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Research highlighted the compound's effectiveness against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis-. Key findings include:

  • Synthesis Methods : The compound can be synthesized via multi-step reactions involving condensation techniques that yield high purity and yield rates.
  • Biological Evaluation : Comprehensive evaluations reveal that the compound interacts with multiple pathways within cells, influencing both survival and death signals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of bis-aryl derivatives with pyridazine or pyridazinediyl linkages. Key structural analogs include:

Compound Name Core Structure Substituents/Linkages Key Properties/Applications Reference
Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- Pyridazine + diimino groups Two phenolic groups at positions 3 Potential ligand for metal complexes
Ethanol,2,2-(3,6-pyridazinediyldiimino)bis- Pyridazine + diimino groups Two ethanol groups Solubility in polar solvents
1,3-Benzenedicarboxylic acid,5,5'-(3,6-pyridazinediyl)bis Pyridazine + benzene rings Carboxylic acid groups Coordination polymers, MOFs
3,3'-(4-Chloromethylene)bis(2-hydroxynaphthalene-1,4-dione) Naphthoquinone + methylene Chlorinated methylene linker Anticancer activity (in vitro)


Key Observations :

  • Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis- differs from ethanol-linked analogs (e.g., ) in solubility and hydrogen-bonding capacity due to phenolic -OH groups.
  • Compared to carboxylic acid derivatives (e.g., ), it lacks strong acidic protons, reducing its utility in metal-organic frameworks (MOFs) but enhancing stability in non-aqueous media.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis-
Reactant of Route 2
Phenol, 3,3'-(3,6-pyridazinediyldiimino)bis-

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